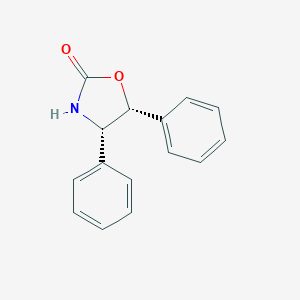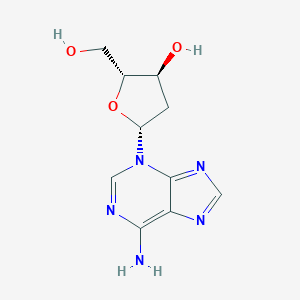
4-Phenylisoxazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenylisoxazol-5-ol is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
4-Phenylisoxazol-5-ol can be synthesized through various methods, including:
Cycloaddition Reactions: One common method involves the [3+2] cycloaddition reaction between nitrile oxides and alkynes.
Microwave-Assisted Synthesis: Another method involves microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality compounds.
化学反応の分析
Types of Reactions
4-Phenylisoxazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylisoxazole oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
4-Phenylisoxazol-5-ol has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, making it valuable in biochemical research.
作用機序
The mechanism of action of 4-Phenylisoxazol-5-ol involves its interaction with specific molecular targets. The phenyl group and the isoxazole ring can interact with various biological molecules through hydrogen bonding, π-π interactions, and hydrophobic effects. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Phenylisoxazol-5-amine: This compound has an amine group instead of a ketone, which can significantly alter its reactivity and biological activity.
5-Phenylisoxazole: Lacks the ketone group, making it less reactive in certain chemical reactions.
3-Phenylisoxazol-5-ol: Contains a hydroxyl group, which can enhance its solubility and reactivity in different contexts.
Uniqueness
4-Phenylisoxazol-5-ol is unique due to its specific combination of a phenyl group and an isoxazole ring with a ketone functionality. This combination provides a distinct set of chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
17147-69-2 |
|---|---|
分子式 |
C9H7NO2 |
分子量 |
161.16 g/mol |
IUPAC名 |
4-phenyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C9H7NO2/c11-9-8(6-10-12-9)7-4-2-1-3-5-7/h1-6,10H |
InChIキー |
KYGNTQNHPFNJRL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CNOC2=O |
正規SMILES |
C1=CC=C(C=C1)C2=CNOC2=O |
同義語 |
5(2H)-Isoxazolone,4-phenyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol](/img/structure/B96027.png)





![5a,5b,8,8,11a,13b-Hexamethyl-3-prop-1-en-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B96041.png)





